molecular formula C23H19NO3S2 B4729856 N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)-4-methylbenzenesulfonamide

N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)-4-methylbenzenesulfonamide

Cat. No.: B4729856
M. Wt: 421.5 g/mol
InChI Key: BLTMRVBHRPRVNU-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a naphthalene ring substituted with hydroxy and phenylsulfanyl groups, as well as a sulfonamide group attached to a methylbenzenesulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthalene core: Starting with a naphthalene derivative, such as 2-hydroxy-1,4-naphthoquinone, the compound undergoes a series of reactions including alkylation or arylation to introduce the phenylsulfanyl group.

    Introduction of the sulfonamide group: The intermediate product is then reacted with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.

    Final modifications: The compound may undergo further purification and characterization to ensure the desired structure and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthoquinone derivatives: Compounds like 2-hydroxy-1,4-naphthoquinone share structural similarities and are known for their biological activities.

    Sulfonamide derivatives: Compounds containing sulfonamide groups are widely studied for their medicinal properties.

Uniqueness

N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)-4-methylbenzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S2/c1-16-11-13-18(14-12-16)29(26,27)24-21-15-22(28-17-7-3-2-4-8-17)23(25)20-10-6-5-9-19(20)21/h2-15,24-25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTMRVBHRPRVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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